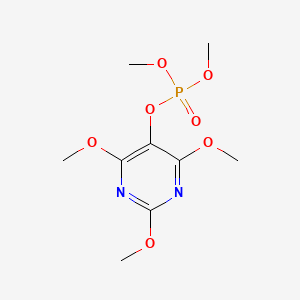
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with methoxy groups at positions 2, 4, and 6, and a phosphate group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate typically involves the reaction of 2,4,6-trimethoxypyrimidine with a suitable phosphorylating agent. One common method includes the use of dimethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phosphate group can be reduced to form phosphite derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield dimethyl 2,4,6-tricarboxypyrimidin-5-yl phosphate, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate involves its interaction with specific molecular targets. The methoxy and phosphate groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2,4,6-Trimethoxypyrimidine: Lacks the phosphate group, making it less reactive in certain chemical reactions.
Dimethyl 2,4,6-tricarboxypyrimidin-5-yl phosphate: An oxidation product with different chemical properties.
4,6-Dimethyl-2-pyrimidyl thiolates: Similar pyrimidine structure but with thiolate groups instead of methoxy groups.
Uniqueness
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate is unique due to the combination of methoxy and phosphate groups on the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
13186-09-9 |
|---|---|
分子式 |
C9H15N2O7P |
分子量 |
294.20 g/mol |
IUPAC名 |
dimethyl (2,4,6-trimethoxypyrimidin-5-yl) phosphate |
InChI |
InChI=1S/C9H15N2O7P/c1-13-7-6(18-19(12,16-4)17-5)8(14-2)11-9(10-7)15-3/h1-5H3 |
InChIキー |
CCQKIEDIHQYKFF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC(=N1)OC)OC)OP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)


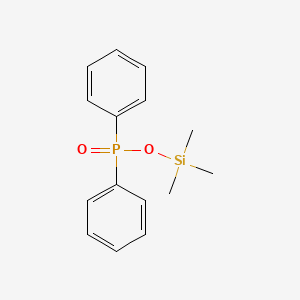

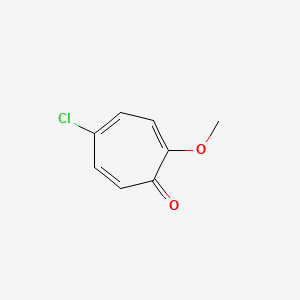
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)




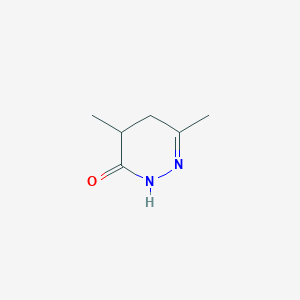
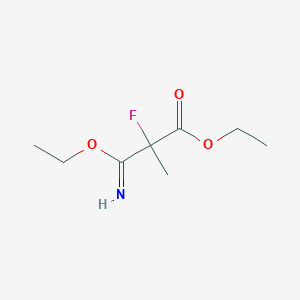
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
